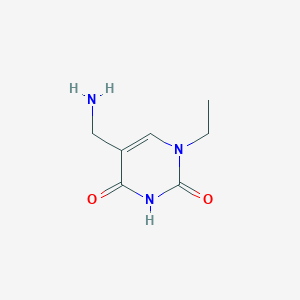
1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 4-ethylthiazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a reducing agent like diisobutylaluminum hydride (DIBAL-H) . The reaction mixture is stirred at room temperature under a nitrogen atmosphere for several hours, followed by quenching with a saturated solution of sodium bicarbonate and extraction with DCM.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 1-(1,3-thiazol-2-yl)ethanamine hydrochloride
- 1-(4,5-dihydro-2-thiazolyl)ethanone
- 2-Acetylthiazoline
Comparison: 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride is unique due to the presence of the ethyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Propriétés
Formule moléculaire |
C7H13ClN2S |
|---|---|
Poids moléculaire |
192.71 g/mol |
Nom IUPAC |
1-(4-ethyl-1,3-thiazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2S.ClH/c1-3-6-4-10-7(9-6)5(2)8;/h4-5H,3,8H2,1-2H3;1H |
Clé InChI |
UNZSWESDCUSNPM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC(=N1)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13238890.png)
![4-[(2-Chlorobenzyl)amino]butanoic acid](/img/structure/B13238899.png)
![8-Azaspiro[4.6]undecane](/img/structure/B13238904.png)
![3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13238906.png)

amine](/img/structure/B13238931.png)
![1-{[(Benzyloxy)carbonyl]amino}-3,5-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13238932.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B13238939.png)
amine](/img/structure/B13238950.png)




![N-{bicyclo[2.2.1]heptan-2-yl}-4-methylpyridin-3-amine](/img/structure/B13238969.png)
